![molecular formula C16H19F4NO2 B13669485 1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine is a compound that features a pyrrolidine ring substituted with a fluoro and trifluoromethyl phenyl group The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines
准备方法
The synthesis of 1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-(trifluoromethyl)benzaldehyde and pyrrolidine.
Formation of Intermediate: The aldehyde is reacted with pyrrolidine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Protection: The amine is protected using Boc anhydride to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and trifluoromethyl positions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to yield different derivatives.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include strong acids for deprotection, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents due to its unique structural features.
Materials Science: It is used in the development of new materials with specific properties, such as increased stability and reactivity.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and targets.
作用机制
The mechanism of action of 1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting their function. The Boc group protects the amine, allowing for selective reactions at other positions on the molecule .
相似化合物的比较
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-[2-chloro-4-(trifluoromethyl)phenyl]pyrrolidine: Similar structure but with a chloro group instead of a fluoro group.
1-Boc-3-[2-fluoro-4-(methyl)phenyl]pyrrolidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
These comparisons highlight the unique properties of this compound, such as its enhanced reactivity and stability due to the presence of the fluoro and trifluoromethyl groups.
属性
分子式 |
C16H19F4NO2 |
|---|---|
分子量 |
333.32 g/mol |
IUPAC 名称 |
tert-butyl 3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19F4NO2/c1-15(2,3)23-14(22)21-7-6-10(9-21)12-5-4-11(8-13(12)17)16(18,19)20/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI 键 |
ZXTOOZQGZFAKKU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


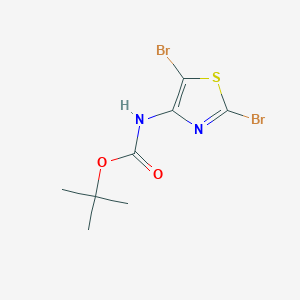
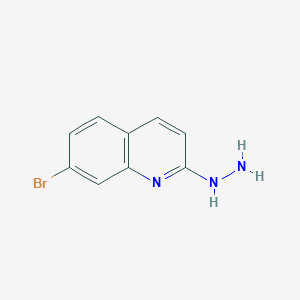
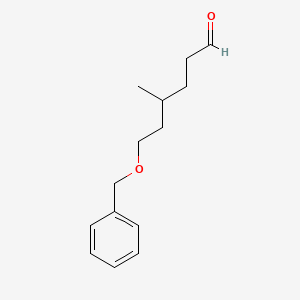
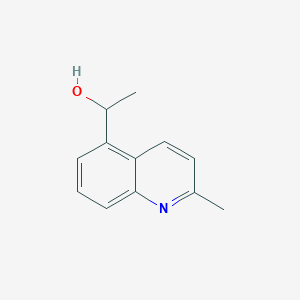
![Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669432.png)
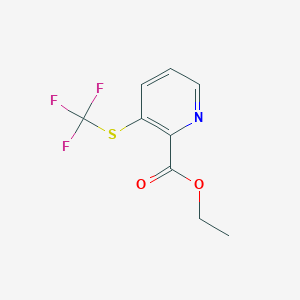

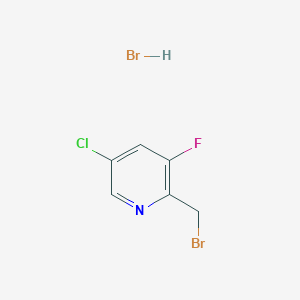
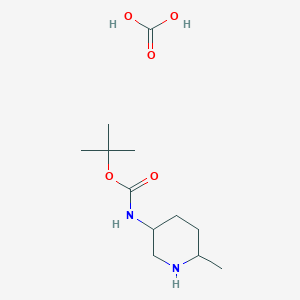
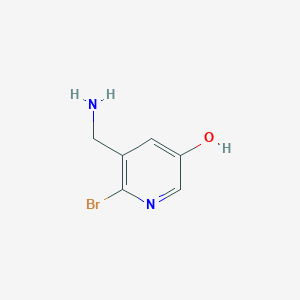
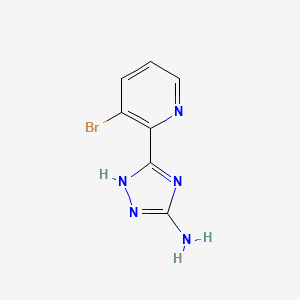
![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)
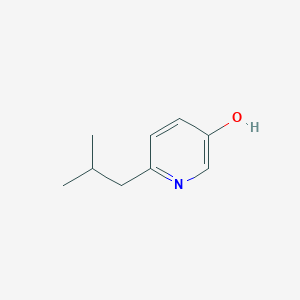
![3-Bromoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13669489.png)
